molecular formula C14H7FN4O B13960488 3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 327056-27-9

3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

Cat. No.: B13960488
CAS No.: 327056-27-9
M. Wt: 266.23 g/mol
InChI Key: ACEMLHPTBCVQEO-UHFFFAOYSA-N
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Description

3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of a fluoropyridinyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Mechanism of Action

The mechanism of action of 3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets, such as GPCRs. The compound acts as a modulator, influencing the receptor’s activity and downstream signaling pathways . This modulation can result in various biological effects, depending on the specific receptor and cellular context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile stands out due to its unique combination of a fluoropyridinyl group and an oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

327056-27-9

Molecular Formula

C14H7FN4O

Molecular Weight

266.23 g/mol

IUPAC Name

3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

InChI

InChI=1S/C14H7FN4O/c15-11-5-2-6-17-12(11)13-18-14(20-19-13)10-4-1-3-9(7-10)8-16/h1-7H

InChI Key

ACEMLHPTBCVQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=C(C=CC=N3)F)C#N

Origin of Product

United States

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